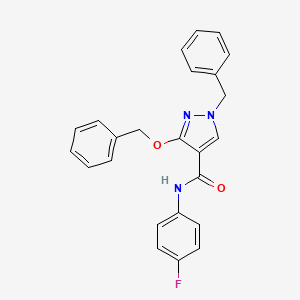

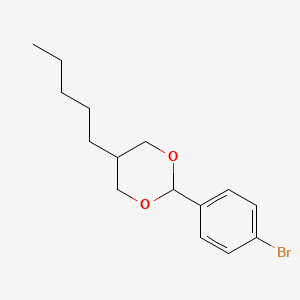

![molecular formula C18H17ClN2O4S2 B2923033 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide CAS No. 941901-16-2](/img/structure/B2923033.png)

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide” is a complex organic molecule. It contains a sulfonyl group attached to a 4-chlorophenyl group and a 4-methoxybenzo[d]thiazol-2-yl group via a butanamide linkage .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic flat geometry of aromatic compounds due to the presence of the phenyl and thiazole rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the aromatic rings might undergo electrophilic substitution .Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

- Research has shown that derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, which is structurally similar to the compound , have been synthesized and tested for their antiviral activity. Particularly, compounds in this category have shown activity against the tobacco mosaic virus (Zhuo Chen et al., 2010).

Tumor-Associated Isozyme Inhibition

- A study explored the inhibition of tumor-associated isozymes by halogenated sulfonamides, closely related to the compound of interest. These compounds have been investigated as inhibitors of the tumor-associated carbonic anhydrase IX isozyme, with potential implications as antitumor agents (M. Ilies et al., 2003).

Chemiluminescence in Biomedical Research

- Sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, like the one , have been synthesized and their base-induced chemiluminescence has been studied. This type of research is significant in the context of developing biomedical imaging techniques (N. Watanabe et al., 2010).

Synthesis of Cyclic Sulfonamides

- Cyclic sulfonamides, a category to which the compound may be related, have been synthesized through intramolecular Diels-Alder reactions. These compounds have implications in medicinal chemistry, including as histamine H3 receptor antagonists (I. Greig et al., 2001).

Anticonvulsant Activity

- Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, akin to the compound of interest, have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed significant protection against picrotoxin-induced convulsion (A. A. Farag et al., 2012).

Antimicrobial Activity

- Novel sulfonamides containing chloro-hydroxybenzaldehyde or chloro-hydroxybenzoic acid scaffolds have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against various strains of bacteria and Mycobacterium (M. Krátký et al., 2012).

Photodynamic Therapy for Cancer Treatment

- The compound's structure bears resemblance to zinc phthalocyanine derivatives, which have been studied for their high singlet oxygen quantum yield. Such properties are important for Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).

Pro-Apoptotic Anticancer Agents

- Sulfonamide derivatives have been synthesized and evaluated as pro-apoptotic anticancer agents. Compounds in this category showed significant activity against melanoma cell lines, highlighting their potential in cancer therapy (Ö. Yılmaz et al., 2015).

Molecular Docking Studies

- Molecular docking studies of sulfonamide derivatives, including those structurally similar to the compound , have been conducted to understand their interactions with enzymes like cyclooxygenase-2. This research is crucial for drug development, especially for COX-2 inhibitors (B. J. Al-Hourani et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S2/c1-25-14-4-2-5-15-17(14)21-18(26-15)20-16(22)6-3-11-27(23,24)13-9-7-12(19)8-10-13/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCAXERXWYHJKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2922955.png)

![(4-chlorophenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2922957.png)

![5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2922959.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2922967.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2922968.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2922969.png)

![2-(4-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2922972.png)